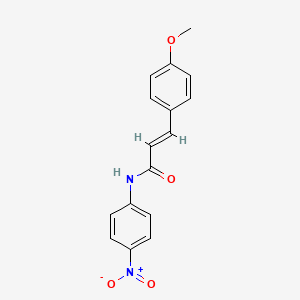
N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Vue d'ensemble
Description
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of the oxadiazole nucleus . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” involves the cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes . The novel derivatives of naphtho-furan such as “N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide” were confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis
The crystal structure of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation, making the structure analogous to a four-ring compound .Applications De Recherche Scientifique
Anti-Inflammatory Properties
1,3,4-oxadiazole derivatives have been widely explored for their anti-inflammatory potential. Researchers have found that this moiety provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs. These compounds exhibit anti-inflammatory effects, making them valuable candidates for drug development .
Anticancer Activity
The 1,3,4-oxadiazole scaffold has shown promise in the fight against cancer. Studies have reported its antitumor properties, inhibiting specific cancer biological targets. For instance, certain derivatives inhibit telomerase activity, HDAC (histone deacetylase), thymidylate synthase, and the thymidine phosphorylase enzyme. Additionally, some compounds effectively inhibit EGFR (epidermal growth factor receptor) and Src (proto-oncogene tyrosine-protein kinase Src), making them potential candidates for cancer therapy .
Antiviral Potential
Researchers have explored N’-substituted-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives for their antiviral activity. These compounds were evaluated against strains such as HIV-2 ROD and HIV-1 IIIB. While further studies are needed, they represent a promising avenue for antiviral drug development .
Antibacterial and Antifungal Activities
The oxadiazole scaffold has demonstrated antibacterial and antifungal properties. Researchers have identified derivatives with activity against various bacterial and fungal strains. These findings highlight their potential in combating infectious diseases .
Orientations Futures
The future directions for “N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications in the development of new drugs . The derivatives of the oxadiazole nucleus have become important synthons in the development of new drugs , suggesting potential future directions in medicinal and pharmaceutical chemistry.
Mécanisme D'action
Target of Action
Oxadiazole derivatives, in general, have been known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
Oxadiazole derivatives are generally known for their favorable pharmacokinetic profiles .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer , anti-inflammatory , and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of oxadiazole derivatives .
Propriétés
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZOBXSYWYNPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192401 | |
| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
CAS RN |
3916-80-1 | |
| Record name | N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B3864549.png)
![phenyl(2-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864555.png)

![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)
![methyl 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B3864619.png)



![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)